

In Silico Prediction of Flubrotizolam Metabolites: A Technical Guide

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Compound of Interest		
Compound Name:	Flubrotizolam	
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This technical guide provides an in-depth overview of the computational methodologies used to predict the metabolic fate of **Flubrotizolam**, a potent thieno-triazolo designer benzodiazepine. The document outlines the in silico prediction process, summarizes the predicted and experimentally verified metabolites, and details the experimental protocols for validation.

Introduction to In Silico Metabolite Prediction

The prediction of a drug's metabolic pathway is a critical step in the drug discovery and development process.[1] In silico, or computational, methods offer a rapid and cost-effective approach to identify potential metabolites, which can inform subsequent in vitro and in vivo studies.[1][2] These predictive models are broadly categorized into ligand-based and structure-based approaches.[2] Ligand-based methods rely on the chemical structure of the drug to predict its metabolic fate, while structure-based approaches consider the interaction between the drug and metabolic enzymes.[2]

For **Flubrotizolam**, a novel psychoactive substance that emerged on the illicit market in 2021, understanding its metabolism is crucial for clinical and forensic toxicology. In silico prediction tools have been employed to anticipate its biotransformation, followed by experimental validation to confirm the presence of these metabolites.

In Silico Prediction of Flubrotizolam Metabolites







A key study on **Flubrotizolam** metabolism utilized a web-based machine learning and prediction model, GLORYx, to simulate its phase I and phase II metabolic reactions in humans. The prediction was based on the Simplified Molecular Input Line Entry System (SMILES) of the **Flubrotizolam** molecule.

The in silico analysis predicted a number of potential first and second-generation metabolites, primarily formed through hydroxylation, sulfation, methylation, and glucuronidation reactions. Specifically, the prediction studies resulted in 10 first-generation and 13 second-generation metabolites. Phenyl hydroxylation and subsequent phase II reactions were the most commonly predicted transformations. Other anticipated reactions included hydroxylation at the pyrazole ring, carboxylation, sulfide oxidation, and glutathionylation.

Experimental Validation and Identified Metabolites

The in silico predictions were followed by in vitro experiments using pooled human hepatocytes to validate the computational findings. The metabolites formed after a 3-hour incubation were analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

This experimental validation identified six metabolites in the human hepatocyte incubations. However, it is noteworthy that the in silico predictions did not perfectly align with the experimental results, underscoring the necessity of empirical validation in metabolite identification studies. While the prediction tools can guide the analytical search for metabolites, they may not always accurately anticipate the complete metabolic profile.

The identified metabolites of **Flubrotizolam** from the in vitro study are summarized in the table below.



Metabolite ID	Proposed Structure	Metabolic Reaction
M1	N-glucuronide	Glucuronidation
M2	Reduced-hydroxy-N- glucuronide	Reduction, Hydroxylation, Glucuronidation
M3/M4	6-hydroxy-glucuronide (diastereomers)	Hydroxylation, Glucuronidation
M5	α-hydroxy-flubrotizolam	Hydroxylation
M6	6-hydroxy-flubrotizolam	Hydroxylation

Data sourced from a study on **Flubrotizolam** metabolism using human hepatocytes.

Based on these findings, it is recommended that analytical methods for detecting **Flubrotizolam** consumption should target the parent compound and its hydroxylated metabolites, particularly after enzymatic hydrolysis of glucuronides in biological samples.

Experimental Protocols In Silico Metabolite Prediction

- Tool: GLORYx (a web-based machine learning prediction model).
- Input: The Simplified Molecular Input Line Entry System (SMILES) representation of the **Flubrotizolam** structure.
- Prediction Parameters: The model was configured to simulate phase I and phase II metabolic reactions in humans.

In Vitro Metabolism in Human Hepatocytes

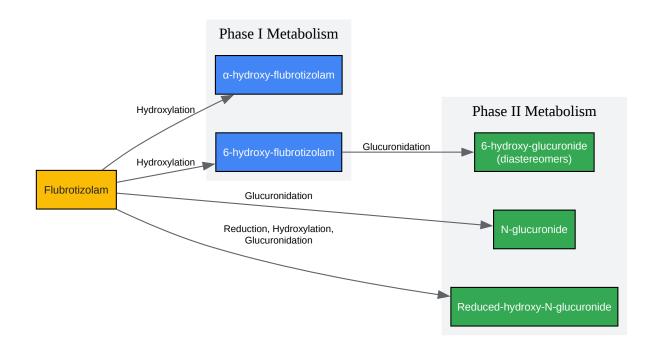
- Biological Matrix: Ten-donor-pooled human hepatocytes.
- Incubation: Flubrotizolam was incubated with the hepatocytes for 3 hours.
- Analysis: The incubates were analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the formed metabolites.



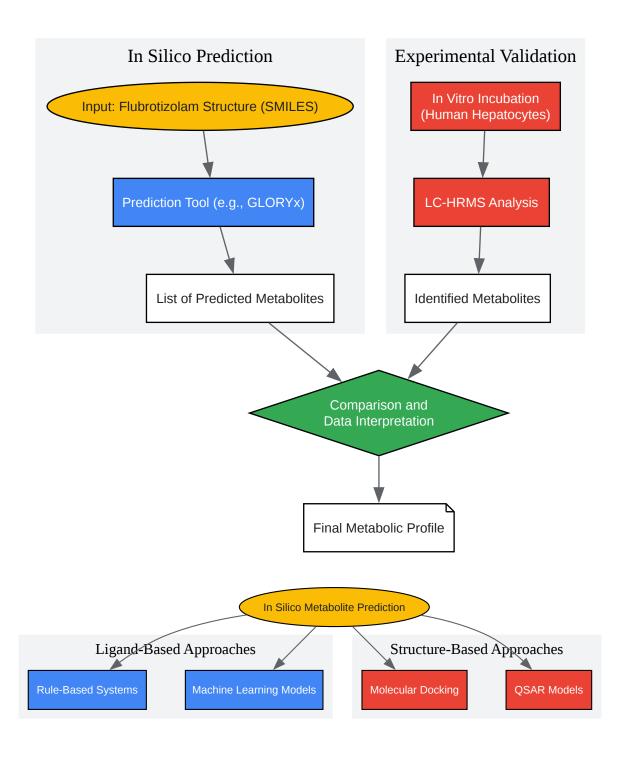
• Data Mining: Software-aided data mining was used to support the identification of metabolites.

Visualizing Metabolic Pathways and Workflows Proposed Metabolic Pathway of Flubrotizolam









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